Bienvenue dans la boutique en ligne BenchChem!

Gliclazide-d4

Stable isotope labeling Isotopic purity Mass spectrometry

Procure Gliclazide-d4 as the definitive +4 Da stable isotope-labeled internal standard for accurate LC-MS/MS quantification of gliclazide in plasma. Essential for ANDA bioequivalence studies—alternative analogs or unlabeled gliclazide cause ion suppression and invalid matrix effect compensation. Fully characterized for AMV and QC.

Molecular Formula C15H21N3O3S
Molecular Weight 327.4 g/mol
Cat. No. B563586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliclazide-d4
SynonymsN-[[(Hexahydrocylopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]-4-methyl-(benzene-d4)sulfonamide;  Diamicron-d4;  Glimicron-d4;  Nordialex-d4;  S-1702-d4; 
Molecular FormulaC15H21N3O3S
Molecular Weight327.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D
InChIKeyBOVGTQGAOIONJV-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gliclazide-d4: Deuterated Sulfonylurea Internal Standard for Precise Pharmacokinetic Quantification


Gliclazide-d4 (CAS 1185039-30-8) is a stable isotope-labeled analog of the second-generation sulfonylurea antidiabetic agent gliclazide, featuring four deuterium atoms incorporated into its aromatic ring structure . As a deuterated internal standard, it is specifically engineered for the accurate quantification of unlabeled gliclazide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound retains the pharmacological activity of the parent molecule—inhibition of pancreatic β-cell ATP-sensitive potassium (KATP) channels with an IC50 of 184 nM —while the +4 Da mass shift enables unequivocal chromatographic and mass spectrometric discrimination from endogenous gliclazide .

Why Unlabeled Gliclazide or Alternative Sulfonylureas Cannot Substitute for Gliclazide-d4 in Analytical Workflows


Substituting Gliclazide-d4 with unlabeled gliclazide or a different deuterated sulfonylurea (e.g., glimepiride-d4, glibenclamide-d4) introduces critical analytical failures in quantitative LC-MS/MS workflows. Unlabeled gliclazide is chromatographically and mass spectrometrically indistinguishable from the target analyte, rendering it useless as an internal standard and causing severe ion suppression or enhancement artifacts without correction [1]. Alternative deuterated sulfonylureas possess different physicochemical properties (retention time, ionization efficiency) and fail to co-elute with gliclazide, leading to inaccurate matrix effect compensation and invalid quantification . Only a true stable isotope-labeled analog such as Gliclazide-d4—with identical extraction recovery, identical ionization response, and a distinct +4 Da mass shift—satisfies the fundamental principles of isotope dilution mass spectrometry .

Quantitative Differentiation of Gliclazide-d4: Evidence-Based Comparator Analysis


Isotopic Purity: Gliclazide-d4 vs. Alternative Deuterated Sulfonylurea Standards

Gliclazide-d4 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d4) . This level of deuteration ensures a baseline isotopic enrichment that minimizes unlabeled (d0) carryover, which is critical for accurate quantification in low-concentration pharmacokinetic studies. In contrast, generic deuterated sulfonylurea standards (e.g., glibenclamide-d4) may exhibit lower isotopic purity specifications (often ≥98%) or variable deuteration patterns across vendors [1], introducing potential quantification bias.

Stable isotope labeling Isotopic purity Mass spectrometry

Mass Spectrometric Differentiation: Gliclazide-d4 vs. Unlabeled Gliclazide in UPLC-MS/MS

In a validated UPLC-MS/MS method, Gliclazide-d4 exhibits a distinct multiple reaction monitoring (MRM) transition of m/z 328.2 → 127.4, compared to m/z 324.2 → 127.3 for unlabeled gliclazide [1]. This +4 Da mass difference allows for complete baseline separation in the mass spectrometer, enabling simultaneous monitoring of analyte and internal standard without cross-talk or interference. The method achieved a mean extraction recovery of 95.7% across six quality control levels, demonstrating equivalent recovery for both labeled and unlabeled species [1].

UPLC-MS/MS MRM transitions Internal standard

Regulatory Compliance: Gliclazide-d4 as a Fully Characterized Reference Standard

Gliclazide-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) . Unlike research-grade unlabeled gliclazide, which may lack comprehensive characterization data, Gliclazide-d4 from qualified vendors includes documentation of identity, purity, and stability suitable for regulatory submission . This compliance is not universally available across all deuterated sulfonylurea analogs [1].

Reference standard Method validation ANDA

Method Validation Performance: Gliclazide-d4 vs. No Internal Standard

The use of Gliclazide-d4 as an internal standard in a validated UPLC-MS/MS method enabled a mean extraction recovery of 95.7% across six QC levels and a dynamic concentration range of 1.0–2000 ng/mL for gliclazide in human plasma [1]. In the absence of a stable isotope-labeled internal standard, matrix effects and variable recovery would significantly degrade assay accuracy and precision, potentially invalidating the method for regulatory bioanalysis [2].

Method validation Extraction recovery Matrix effect

Stability and Storage: Gliclazide-d4 vs. Light-Sensitive Analogs

Gliclazide-d4 is recommended for storage at -20°C as a solid, with vendor specifications indicating stability for the duration of typical research use . While the parent compound gliclazide is generally stable under ambient conditions, the deuterated analog benefits from identical storage requirements, ensuring that procurement and inventory management remain consistent [1]. No special light-protection or desiccation beyond standard practices is required .

Compound stability Storage conditions Shelf life

Optimal Deployment Scenarios for Gliclazide-d4 in Analytical and Drug Development Workflows


Quantitative Bioanalysis of Gliclazide in Pharmacokinetic and Bioequivalence Studies

Gliclazide-d4 serves as the definitive internal standard for the accurate quantification of gliclazide in human plasma using UPLC-MS/MS, as demonstrated in a validated method with a dynamic range of 1.0–2000 ng/mL and a mean extraction recovery of 95.7% [1]. This application is essential for regulatory bioequivalence studies of generic gliclazide formulations, where precise and unbiased measurement of plasma concentrations is required to establish therapeutic equivalence [1].

Analytical Method Development and Validation for ANDA Submissions

As a fully characterized reference standard compliant with regulatory guidelines, Gliclazide-d4 is ideally suited for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) . Its use ensures that the developed LC-MS/MS methods meet the stringent requirements of regulatory agencies for specificity, accuracy, and precision .

Stable Isotope Tracing in Metabolic and Drug-Drug Interaction Studies

The four deuterium atoms in Gliclazide-d4 enable its use as a stable isotope tracer in in vitro and in vivo metabolic studies, allowing researchers to distinguish exogenously administered gliclazide from endogenous or co-administered drug species . This is particularly valuable for investigating cytochrome P450-mediated drug-drug interactions involving gliclazide .

Quality Control Release Testing of Gliclazide Active Pharmaceutical Ingredient (API)

Gliclazide-d4 can be employed as a reference standard for identity and purity testing of gliclazide API during commercial production, with possible traceability to pharmacopeial standards (USP or EP) [2]. This ensures that the API meets predefined quality attributes before formulation into finished dosage forms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gliclazide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.